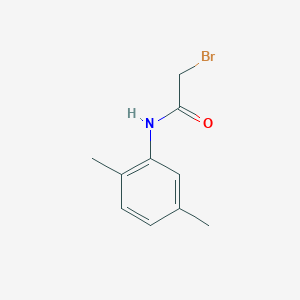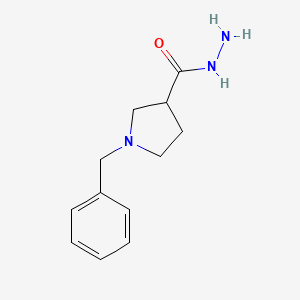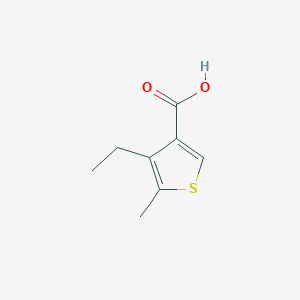![molecular formula C12H13N3O B1273412 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole CAS No. 853104-20-8](/img/structure/B1273412.png)
3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole
Descripción general
Descripción
The compound "3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole" is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse biological activities and applications in material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related 1,2,4-oxadiazole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with various organic acids or esters. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives was achieved by converting organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole-2-thiols, which were then reacted with a sulfonyl piperidine compound in the presence of DMF and sodium hydride . Similar synthetic strategies could be applied to synthesize the compound "3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole," albeit with appropriate phenyl and pyrrolidinyl substituents.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The spatial arrangement of substituents can significantly affect the compound's properties. For example, the crystal structure of a pyrazolo[1,5-a]pyridine-containing 1,3,4-oxadiazole derivative revealed a monoclinic system with coplanar aromatic rings, allowing for conjugation . This structural information is crucial for understanding the electronic and optical properties of these compounds.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. The papers provided do not detail specific reactions for the compound of interest, but they do mention the synthesis of related compounds and their reactivity with other chemical entities, such as the formation of polymorphic structures through intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the absorption and emission maxima of these compounds can vary depending on the substituents attached to the oxadiazole ring, as seen in the study of their fluorescence spectral characteristics . Additionally, the thermal stability of these compounds is noteworthy, with some derivatives being used to synthesize thermally stable polymers . The presence of specific functional groups can also confer biological activities, such as antimicrobial properties .
Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis and characterization of 1,2,4-oxadiazole analogs have shown significant applications in antitumor activity. In one study, compounds containing the 1,2,4-oxadiazole ring were tested for antitumor activity against various cell lines. Compound 7, an analog, exhibited potent antitumor activity with an IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Synthesis of Bicyclic Systems
A study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones resulted in the formation of novel bicyclic systems. These systems were investigated for their biological activity, demonstrating the potential for diverse applications in scientific research (Kharchenko et al., 2008).
Organic Electronics
In the field of organic electronics, oxadiazole derivatives have been used as electron-transporting and exciton-blocking materials. Their incorporation in organic light-emitting diodes (OLEDs) has shown to improve device efficiency, demonstrating their significant role in the development of advanced electronic materials (Shih et al., 2015).
Antimicrobial Activity
Oxadiazole derivatives, including those containing the pyrrolidine ring, have been synthesized and found to possess strong antimicrobial activity. These compounds have been studied for their structure-activity relationship in combating microbial infections (Krolenko et al., 2016).
Apoptosis Induction and Anticancer Activity
Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers and potential anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, providing a new avenue for cancer therapy research (Zhang et al., 2005).
Direcciones Futuras
The future directions for the study of 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole could involve further exploration of its anti-infective properties, as well as its potential applications in other areas of medicinal chemistry . Further studies could also focus on optimizing its synthesis and exploring its mechanism of action .
Propiedades
IUPAC Name |
3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBMVNYIOPXWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392830 | |
| Record name | 3-PHENYL-5-PYRROLIDIN-2-YL-[1,2,4]OXADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole | |
CAS RN |
853104-20-8 | |
| Record name | 3-PHENYL-5-PYRROLIDIN-2-YL-[1,2,4]OXADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




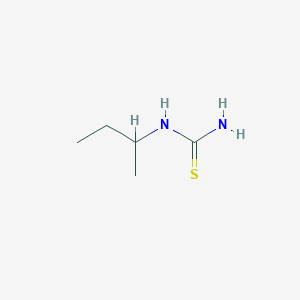
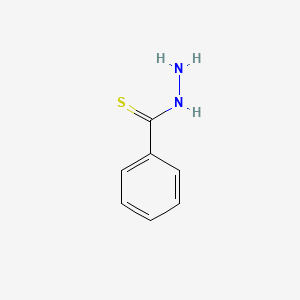

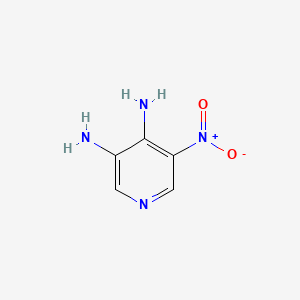

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)

